4-(3-bromo-4-methoxyphenyl)-1H-pyrazole is an organic compound classified under the pyrazole family, characterized by the presence of a pyrazole ring substituted with a bromo and a methoxy group on a phenyl ring. Its molecular formula is and it has a molecular weight of 253.09 g/mol. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development.
The synthesis of 4-(3-bromo-4-methoxyphenyl)-1H-pyrazole can be achieved through various methods, primarily involving cyclocondensation reactions. A common approach includes the reaction of hydrazine derivatives with appropriate carbonyl compounds, such as 1,3-diketones or acetophenones.
Technical Details:
The molecular structure of 4-(3-bromo-4-methoxyphenyl)-1H-pyrazole features:
4-(3-bromo-4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions typical for pyrazoles, including:
Technical Details:
The mechanism of action for compounds like 4-(3-bromo-4-methoxyphenyl)-1H-pyrazole typically involves interaction with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in inflammatory pathways or microbial growth modulation.
While detailed mechanisms are still under investigation, initial findings indicate that this compound may act by:
4-(3-bromo-4-methoxyphenyl)-1H-pyrazole has several applications in scientific research:
4-(3-Bromo-4-methoxyphenyl)-1H-pyrazole is characterized by a pyrazole core substituted at the 4-position with a 3-bromo-4-methoxyphenyl group. This structure integrates three pharmacologically critical elements:
Table 1: Molecular Features of 4-(3-Bromo-4-methoxyphenyl)-1H-Pyrazole
Property | Value/Description | Pharmacological Implication |
---|---|---|
Core structure | 1H-Pyrazole | Bioisostere for phenyl ring; improves solubility |
Substituent position | 4-position of pyrazole | Minimizes steric clash with target pockets |
Bromo position | Meta to pyrazole attachment | Optimal halogen bonding geometry |
Methoxy position | Para to bromine, ortho to pyrazole linkage | Electron donation; H-bond acceptance |
SMILES | COc1ccc(cc1Br)c2c[nH]nn2 | Canonical representation |
InChI Key | BNTRPLPPNWKWDV-UHFFFAOYSA-N | Unique identifier |
This configuration enables dual roles as a kinase hinge-binder (via N-H and bromine) and a modulator of hydrophobic pockets (via the methoxyphenyl ring). The planar orientation between pyrazole and phenyl rings facilitates deep penetration into enzyme clefts, as validated by computational docking studies [3] [9].
Brominated pyrazoles have evolved from early anti-inflammatory agents to targeted therapies:
Table 2: Evolution of Brominated Pyrazoles in Drug Discovery
Era | Representative Agent | Therapeutic Use | Role of Bromine |
---|---|---|---|
1950–1970s | Brominated antipyrine analogs | Analgesics | Metabolic stabilization; increased t₁/₂ |
1980–2000s | Tepoxalin | NSAID (COX/5-LOX inhibitor) | Enhanced lipophilicity for tissue penetration |
2000–2010s | Crizotinib | Anticancer (ALK inhibitor) | Halogen bonding with hinge region residue |
2010s–present | Metyltetraprole | Agricultural fungicide | Resistance mitigation via steric optimization |
Recent innovations include radio-labeled pyrazoles like [¹¹C]-(−)-3-(4-chlorophenyl)-N-[(4-cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine for in vivo CB1 receptor imaging. This exploits bromine’s isotopic analogs for diagnostic applications [8].
The 3-bromo-4-methoxyphenyl moiety synergistically enhances therapeutic efficacy across disease models:
Anticancer Applications
Anti-inflammatory and Neuroprotective Applications
Supramolecular Optimization
Table 3: Therapeutic Contributions of Methoxy and Bromo Substituents
Therapeutic Area | Compound Example | Biological Activity | Role of Substituents |
---|---|---|---|
Anticancer | hTERT modulators | IC₅₀ = 88 nM (SMMC-7721); ERS induction | Bromine: hTERT binding; Methoxy: ROS modulation |
Anticancer | N-phenyl-5-phenyl-pyrazolin-3-yl amide | ALK inhibition; tumor growth suppression | Bromine: Halogen bonding with hinge region |
Anti-inflammatory | Compound 5b (Tewari et al.) | 84% carrageenan edema inhibition; COX-2 binding | Methoxy: H-bond acceptance in COX-2 hydrophobic pocket |
Ferroptosis inhibition | HW-3 | EC₅₀ = 120.1 nM; lipid peroxide quenching | Methoxy: Electron donation to radical center |
Cocrystal engineering | 3,5-bis(4-methoxyphenyl)pyrazole | Improved solubility via C–H···O bonds | Methoxy: H-bond acceptor; Bromine: Steric guidance |
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 30962-16-4